4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize side reactions. These methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time. Microwave irradiation and the use of specific catalysts can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against urease.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity . This interaction can be studied using techniques such as fluorescence spectroscopy, which reveals details about the binding constants and quenching mechanisms .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Another compound with a similar core structure but different functional groups.
2,3-dihydrobenzo[b][1,4]dioxin-5-amine: Shares the dihydrobenzo[b][1,4]dioxin moiety but has different substituents.
Properties
IUPAC Name |
4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-19-9-14(12-6-10(20)7-13(21)17(12)27-19)22-18(24)23(19)11-2-3-15-16(8-11)26-5-4-25-15/h2-3,6-8,14H,4-5,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACPIVVJRZXDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Cl)Cl)NC(=O)N2C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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